2,3-Dihydroquinoxaline-6-carboxylic acid
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Overview
Description
2,3-Dihydroquinoxaline-6-carboxylic acid: is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is known for its fused benzene and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. One common method includes the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. These methods may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-6-carboxylic acid.
Reduction: It can be reduced to form 2,3-dihydroquinoxaline.
Substitution: It can undergo substitution reactions at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products:
Oxidation: Quinoxaline-6-carboxylic acid.
Reduction: 2,3-Dihydroquinoxaline.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
2,3-Dihydroquinoxaline-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Quinoxaline: A parent compound with similar structural features but lacking the carboxylic acid group.
Quinazoline: Another nitrogen-containing heterocyclic compound with a similar fused ring structure.
Cinnoline: A compound with a similar nitrogen-containing ring system but different substitution patterns.
Uniqueness: 2,3-Dihydroquinoxaline-6-carboxylic acid is unique due to the presence of both the dihydroquinoxaline ring and the carboxylic acid group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2,3-dihydroquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2,(H,12,13) |
InChI Key |
XOVCTGIQLROJPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2C=C(C=CC2=N1)C(=O)O |
Origin of Product |
United States |
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